6-(Hydroxymethyl)-1-(4-hydroxyphenyl)piperazin-2-one

HIV-1 integrase inhibition antiviral screening piperazin-2-one

6-(Hydroxymethyl)-1-(4-hydroxyphenyl)piperazin-2-one (CAS 1217608-77-9 for the (R)-enantiomer; molecular formula C₁₁H₁₄N₂O₃; MW 222.24 g/mol) is a chiral piperazin-2-one derivative featuring a C6 hydroxymethyl substituent and an N¹-(4-hydroxyphenyl) moiety. The compound belongs to the broader 1,4-disubstituted piperazin-2-one class, a scaffold that has been explored in medicinal chemistry for CCR5 antagonism, kinase inhibition, and as aza-sugar mimetics.

Molecular Formula C11H14N2O3
Molecular Weight 222.24 g/mol
Cat. No. B12437911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Hydroxymethyl)-1-(4-hydroxyphenyl)piperazin-2-one
Molecular FormulaC11H14N2O3
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESC1C(N(C(=O)CN1)C2=CC=C(C=C2)O)CO
InChIInChI=1S/C11H14N2O3/c14-7-9-5-12-6-11(16)13(9)8-1-3-10(15)4-2-8/h1-4,9,12,14-15H,5-7H2
InChIKeyGOSGXMVAGBXUID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Hydroxymethyl)-1-(4-hydroxyphenyl)piperazin-2-one: Structural Identity and Scaffold Classification for Procurement


6-(Hydroxymethyl)-1-(4-hydroxyphenyl)piperazin-2-one (CAS 1217608-77-9 for the (R)-enantiomer; molecular formula C₁₁H₁₄N₂O₃; MW 222.24 g/mol) is a chiral piperazin-2-one derivative featuring a C6 hydroxymethyl substituent and an N¹-(4-hydroxyphenyl) moiety [1]. The compound belongs to the broader 1,4-disubstituted piperazin-2-one class, a scaffold that has been explored in medicinal chemistry for CCR5 antagonism, kinase inhibition, and as aza-sugar mimetics [2][3]. The presence of two hydrogen-bond donor/acceptor groups (phenolic –OH and primary alcohol) confers a topological polar surface area of approximately 72.7 Ų, distinguishing it from simpler 1-aryl-piperazines that lack the C6 hydroxymethyl functionality [1]. The (6R) enantiomer is the most commonly referenced stereoisomer in vendor catalogs and patent literature, and stereochemistry at C6 is a critical determinant of biological activity within the piperazin-2-one class [3].

Why Procuring a Generic 1-Aryl-Piperazine Cannot Substitute for 6-(Hydroxymethyl)-1-(4-hydroxyphenyl)piperazin-2-one


The combination of a C6 hydroxymethyl group with an N¹-(4-hydroxyphenyl) substituent on the piperazin-2-one core creates a stereoelectronically distinct scaffold that cannot be replicated by simpler 1-aryl-piperazines (e.g., 1-(4-hydroxyphenyl)piperazine) or non-hydroxymethylated piperazin-2-ones. In the context of related piperazine-based CCR5 antagonists, even minor alterations to the N¹-aryl substituent or the heterocyclic core have been shown to modulate antagonist potency by over 10-fold [1]. Furthermore, chiral piperazin-2-ones bearing a C6 hydroxymethyl group have been employed as enantiomerically pure aza-sugar precursors, where the stereochemistry at C6 directly governs downstream diastereoselectivity [2]. Substituting with a racemic or constitutionally distinct analog therefore risks both loss of target engagement and introduction of confounding stereochemical variables.

Quantitative Differentiation Evidence for 6-(Hydroxymethyl)-1-(4-hydroxyphenyl)piperazin-2-one Against the Closest Structural Analogs


HIV-1 Integrase Inhibitory Activity Compared with Structurally Related Hydroxyphenyl Derivatives

In a ChEMBL-curated enzymatic disintegration assay, the racemic 6-(hydroxymethyl)-1-(4-hydroxyphenyl)piperazin-2-one scaffold was evaluated for inhibition of HIV-1 integrase. While a discrete IC₅₀ value was not resolved from the single-concentration primary screen, the compound registered detectable inhibitory activity against HIV-1 integrase in vitro, in contrast to the simpler N¹-(4-hydroxyphenyl)piperazine core (CAS 56621-48-8), which showed no activity in the same assay format [1]. This binary activity differential indicates that the piperazin-2-one ring and/or the C6 hydroxymethyl group contributes to target engagement that is absent in the simpler 1-aryl-piperazine comparator.

HIV-1 integrase inhibition antiviral screening piperazin-2-one

Downstream Diastereoselectivity Advantages of Enantiopure C6-Hydroxymethyl Piperazin-2-ones Over Racemic Analogs

The (6R)- and (6S)-6-(hydroxymethyl)piperazin-2-one enantiomers prepared from D-glucosamine hydrochloride were obtained in optically pure form and demonstrated distinct reactivity in subsequent glycosylation-mimetic transformations. The stereochemical integrity at C6 was essential for achieving high diastereoselectivity in downstream reactions; racemic 6-(hydroxymethyl)piperazin-2-one produced inseparable diastereomeric mixtures that compromised synthetic utility [1]. Although this study examined the N¹-unsubstituted variant, the synthetic methodology and stereochemical principles are directly transferable to the N¹-(4-hydroxyphenyl) derivative, as the C6 stereocenter is established prior to N¹-functionalization in standard synthetic routes.

chiral synthesis aza-sugar diastereoselectivity piperazin-2-one

Piperazin-2-one vs. Piperazine Core: Differential CCR5 Antagonist Potency from Congeneric Series

In a congeneric series of 1,4-disubstituted piperazine and piperidine derivatives evaluated as CCR5 antagonists, compound 23h—which incorporates a piperazin-2-one-like amide bond in the heterocyclic core—exhibited an IC₅₀ of 6.29 µM for CCR5 antagonism and 0.44 µM for anti-HIV-1 activity in TZM-bl cell fusion assays [1]. Although compound 23h is not structurally identical to 6-(hydroxymethyl)-1-(4-hydroxyphenyl)piperazin-2-one, the data demonstrate that the presence of a carbonyl group within the piperazine ring (i.e., the piperazin-2-one motif) can profoundly modulate CCR5 antagonist potency compared to fully saturated piperazine analogs within the same chemical series. The 6-(hydroxymethyl)-1-(4-hydroxyphenyl)piperazin-2-one scaffold incorporates this same pharmacophoric piperazin-2-one core with additional hydrogen-bonding functionality at C6 and the N¹-aryl position.

CCR5 antagonism HIV-1 entry inhibitor piperazine scaffold SAR

Physicochemical Differentiation: Hydrogen-Bonding Capacity vs. 1-(4-Hydroxyphenyl)piperazine

The 6-(hydroxymethyl)-1-(4-hydroxyphenyl)piperazin-2-one scaffold possesses three hydrogen-bond donor sites (phenolic –OH, primary alcohol –OH, and secondary amine N–H) and four hydrogen-bond acceptor sites (two carbonyl oxygens from the lactam, phenolic oxygen, and alcohol oxygen), yielding a topological polar surface area of 72.7 Ų [1]. In contrast, 1-(4-hydroxyphenyl)piperazine (CAS 56621-48-8) has a tPSA of approximately 37.3 Ų (two HBD, three HBA). This near-doubling of polar surface area in the target compound has implications for membrane permeability, solubility, and off-target promiscuity—parameters that directly affect performance in cell-based assays and in vivo pharmacokinetic studies.

physicochemical properties hydrogen bonding polar surface area drug-likeness

Evidence-Supported Application Scenarios for 6-(Hydroxymethyl)-1-(4-hydroxyphenyl)piperazin-2-one


Antiviral Screening Campaigns Targeting HIV-1 Integrase or CCR5-Mediated Entry

The scaffold has demonstrated detectable inhibitory activity against HIV-1 integrase in enzymatic assays, in contrast to the inactive 1-(4-hydroxyphenyl)piperazine comparator [1]. Additionally, class-level SAR evidence from congeneric piperazin-2-one series supports the potential for CCR5 antagonist activity in the low-micromolar range [3]. Research groups conducting antiviral screening should prioritize this functionalized piperazin-2-one over simpler 1-aryl-piperazine analogs, as the additional hydrogen-bonding functionality and lactam carbonyl may be critical for target engagement. Dose-response profiling against HIV-1 integrase and CCR5-mediated cell fusion assays is the recommended next step for hit validation.

Chiral Building Block for Stereoselective Synthesis of Aza-Sugar Mimetics and Peptidomimetics

Enantiopure (6R)- or (6S)-6-(hydroxymethyl)piperazin-2-ones serve as precursors for stereoselective transformations where the C6 configuration governs downstream diastereoselectivity [2]. The N¹-(4-hydroxyphenyl) substituent provides an additional functional handle for further derivatization (e.g., O-alkylation, Mitsunobu reactions, or bioconjugation). Procurement specifications should mandate enantiomeric excess ≥95% (as determined by chiral HPLC) and confirm the absolute configuration at C6 via polarimetry or circular dichroism. Racemic or stereochemically uncharacterized material should be avoided for any application requiring stereochemical fidelity.

Structure–Property Relationship Studies of Hydrogen-Bond-Rich Piperazinone Scaffolds

With a tPSA of 72.7 Ų and three hydrogen-bond donor sites, 6-(hydroxymethyl)-1-(4-hydroxyphenyl)piperazin-2-one represents a useful probe molecule for investigating the permeability–solubility trade-off in CNS drug design [4]. The scaffold's intermediate polar surface area (near the commonly cited CNS cutoff of ~70–90 Ų) makes it suitable for comparative permeability studies (e.g., PAMPA or Caco-2 assays) alongside non-hydroxymethylated and non-hydroxyphenyl analogs. This application scenario leverages the compound's physicochemical distinctiveness rather than a specific biological target.

Patent‐Directed Synthesis for Freedom‐to‐Operate and IP Landscape Analysis

The compound and related piperazin-2-one derivatives appear in international PCT patent filings (e.g., 'Compound, method of production and uses thereof' by Chagas, Ferreira, et al. at Universidade Nova de Lisboa), indicating ongoing proprietary interest in this scaffold . Organizations conducting freedom-to-operate analyses or seeking to build patent circumvention strategies around piperazin-2-one-based therapeutics should procure and characterize this compound as a reference standard for structural comparison and analytical method development.

Quote Request

Request a Quote for 6-(Hydroxymethyl)-1-(4-hydroxyphenyl)piperazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.